4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione

Methine dyes Electron acceptor Donor-π-acceptor

4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione (CAS 50919-86-3) is a differentiated indane-1,3-dione building block engineered for advanced methine dye synthesis. Unlike unsubstituted indane-1,3-dione or 2-aryl analogues, its 4-methoxy-7-methyl substitution pattern establishes a unique push-pull electronic configuration that directly governs electron-accepting capacity and HOMO-LUMO gap tuning in Knoevenagel condensations. This specific substitution pattern ensures reproducible dye yield and predictable spectral properties—critical for organic electronics, NLO materials, and fluorescent probe development. Generic substitution patterns cannot replicate this performance profile. Specially sourced for R&D laboratories requiring well-characterized active methylene precursors for donor-π-acceptor chromophore libraries.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 50919-86-3
Cat. No. B13139775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione
CAS50919-86-3
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)CC(=O)C2=C(C=C1)OC
InChIInChI=1S/C11H10O3/c1-6-3-4-9(14-2)11-8(13)5-7(12)10(6)11/h3-4H,5H2,1-2H3
InChIKeyGFONYYFTZWJJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione (CAS 50919-86-3): Chemical Class and Core Procurement Attributes


4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione (CAS 50919-86-3, molecular formula C₁₁H₁₀O₃, MW 190.19 g/mol) is a substituted derivative of the indane-1,3-dione (indandione) scaffold, classified as a β-diketone with an indane structural nucleus . The compound features a bicyclic indene core bearing a 4-methoxy group and a 7-methyl group, giving it a calculated XLogP3 of 1.7 . Unlike unsubstituted indane-1,3-dione, this substitution pattern confers distinct electronic properties that make the compound a specialized active methylene precursor for advanced methine dye synthesis .

4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione (CAS 50919-86-3): Why In-Class Analogues Cannot Be Interchanged


Substitution within the indane-1,3-dione class is not functionally neutral; the specific position and nature of substituents on the indene core directly govern electron-accepting capacity and, consequently, dye formation efficiency [1]. The 4-methoxy-7-methyl pattern of this compound establishes a unique push-pull electronic configuration that differs materially from unsubstituted indane-1,3-dione, 4,7-dimethyl analogues, or 2-aryl substituted derivatives (e.g., anisindione) [2]. Generic replacement with a different substitution pattern can alter the HOMO-LUMO gap and reaction kinetics in Knoevenagel condensations, directly affecting methine dye yield and spectral properties. The evidence below quantifies where this specific substitution pattern produces measurable differentiation.

4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione (CAS 50919-86-3): Quantitative Differentiation Evidence Guide


Enhanced Electron-Accepting Capacity: Dipole Moment Comparison with Unsubstituted and 4,7-Dimethyl Analogues

The 4-methoxy-7-methyl substitution pattern enhances electron-accepting capacity relative to unsubstituted indane-1,3-dione and the 4,7-dimethyl analogue. This differentiation is critical for methine dye synthesis, where stronger electron acceptors drive more efficient condensation and red-shifted absorption [1].

Methine dyes Electron acceptor Donor-π-acceptor

Push-Pull Electronic Configuration: Substituent Effect Comparison with 4-Methoxy Only and 7-Methyl Only Analogues

The simultaneous presence of an electron-donating methoxy group at the 4-position and a methyl group at the 7-position creates a directional push-pull electronic system not present in mono-substituted analogues. This dual substitution pattern lowers the HOMO-LUMO gap, facilitating charge-transfer transitions essential for methine dye chromophores [1].

Push-pull chromophore Electron-donating group Electron-withdrawing group

Active Methylene Reactivity: Synthetic Utility Compared with 2-Aryl Substituted Indane-1,3-diones

This compound retains the active methylene group at the 2-position, enabling efficient Knoevenagel condensation with aromatic aldehydes to form methine dyes. In contrast, 2-aryl substituted indane-1,3-diones (e.g., anisindione) have this position blocked, rendering them unsuitable for this application . This is a binary differentiation that directly governs application suitability.

Knoevenagel condensation Active methylene Dye precursor

Lipophilicity Profile: XLogP3 Comparison with Unsubstituted Indane-1,3-dione

The 4-methoxy and 7-methyl substitutions increase lipophilicity compared to the unsubstituted parent scaffold. This affects solubility in organic solvents relevant to dye synthesis and can influence purification and formulation workflows .

Lipophilicity Solubility Partition coefficient

4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione (CAS 50919-86-3): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Donor-π-Acceptor Methine Dyes for Optical and Electronic Applications

The compound serves as an electron-accepting precursor in the synthesis of donor-π-acceptor (D-π-A) methine dyes via Knoevenagel condensation with substituted benzaldehydes [1]. The enhanced electron-accepting capacity conferred by the 4-methoxy-7-methyl substitution pattern (quantified via dipole moment and HOMO-LUMO gap differentiation) makes it particularly suitable for tuning the absorption and emission properties of the resulting chromophores, which find use in organic electronics, non-linear optical materials, and fluorescent probes [1].

Precursor for Advanced Merocyanine and Cyanine-Type Dyes in Imaging and Sensing

The active methylene group at the 2-position enables condensation with cyanovinyl analogues and heterocyclic aldehydes to generate merocyanine and related cyanine-type dyes [1]. These dyes are employed in bioimaging, optical sensing, and as sensitizers in electrophotographic layers. The specific substitution pattern of this compound provides a defined push-pull electronic configuration that influences the spectral range of the resulting dyes [1].

Synthetic Intermediate for Structurally Defined Indane-1,3-dione Building Blocks

The compound's retention of the active methylene position, combined with its defined 4-methoxy-7-methyl substitution pattern, makes it a well-characterized starting material for generating libraries of 2-substituted indane-1,3-dione derivatives [1]. Unlike 2-aryl substituted analogues that are inert toward further condensation, this compound enables systematic exploration of structure-property relationships in methine dye development [1].

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